3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine involves several steps. The synthetic route typically includes the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with nitromethane and imidazolidine under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include:
- 3-chloro-2-(3-methyl-5-(trifluoromethyl)pyrazol-1-yl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Compared to these compounds, 3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine is unique due to its specific functional groups and the presence of both nitro and imidazolidine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8ClF3N4O2 |
---|---|
Molecular Weight |
308.64 g/mol |
IUPAC Name |
3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H8ClF3N4O2/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(17)5-18(19)20/h3-5,15H,1-2H2/b8-5+ |
InChI Key |
NTIWXLSLLIGNGX-VMPITWQZSA-N |
Isomeric SMILES |
C1CN(/C(=C/[N+](=O)[O-])/N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.